(Phe1,ser2)-thrombin receptor activator peptide 6

Description

Structural Determinants of PAR1 Activation by TRAP-6

Key Residues in TRAP-6 Mediating PAR1 Interaction

TRAP-6’s agonist activity depends on specific amino acid residues that engage with PAR1’s extracellular loops (ECLs) and transmembrane (TM) helices. The hexapeptide SFLLRN contains a hydrophobic core (Phe², Leu³, Leu⁴) flanked by polar residues (Ser¹, Arg⁵, Asn⁶). Mutagenesis studies demonstrate that Phe² is indispensable for receptor activation, as its substitution abolishes agonist activity. This residue forms a π-stacking interaction with Tyr³⁶⁰ in PAR1’s TM6 domain, stabilizing the active conformation. Arg⁵, meanwhile, interacts electrostatically with Glu²⁶⁰ in PAR1’s ECL2, a residue critical for ligand recognition.

The N-terminal Ser¹, though less critical than Phe², contributes to peptide solubility and orientation. Substituting Ser¹ with bulkier residues (e.g., Phe) reduces potency, likely by sterically hindering access to the receptor’s ligand-binding pocket. Conversely, Leu³ and Leu⁴ stabilize the peptide’s helical conformation, enabling optimal alignment with PAR1’s hydrophobic grooves.

Table 1: Key TRAP-6 Residues and Their Roles in PAR1 Activation

Comparative Analysis of TRAP-6 Binding Affinity vs. Endogenous Thrombin Cleavage

Mechanism of Thrombin-Induced PAR1 Activation

Endogenous thrombin activates PAR1 through a two-step process: (1) binding to exosite I and the active site of thrombin, and (2) proteolytic cleavage of PAR1’s N-terminal exodomain at Arg⁴¹-Ser⁴². This cleavage exposes the tethered ligand SFLLRN, which binds intramolecularly to PAR1’s ECL2 and TM domains. Thrombin’s affinity for PAR1 is exceptionally high (EC₅₀ ≈ 0.1 nM), owing to multivalent interactions involving exosite I and the catalytic site.

TRAP-6’s Binding Affinity and Agonist Efficacy

In contrast, TRAP-6 activates PAR1 independently of proteolysis by directly binding the receptor’s ligand pocket. Despite this simplification, TRAP-6 exhibits lower potency (EC₅₀ ≈ 1.3 µM) compared to thrombin. This difference arises from the thermodynamic penalty of using a free ligand versus a tethered one, as TRAP-6 must overcome entropic barriers to maintain receptor contact. However, TRAP-6 achieves full receptor activation at saturating concentrations, inducing platelet aggregation and procoagulant activity comparable to thrombin.

Table 2: Thrombin vs. TRAP-6 in PAR1 Activation

Properties

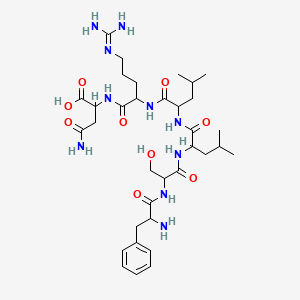

IUPAC Name |

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLJYRUJKYFVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing TRAP-6 involves solid-phase peptide synthesis (SPPS) , a technique that allows sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its mild deprotection conditions and high efficiency.

- Resin Loading: The initial amino acid, usually the C-terminal residue, is attached to a resin such as Wang or Rink amide resin.

- Deprotection: The Fmoc group is removed using 20% piperidine in DMF.

- Coupling: The next amino acid, activated with coupling reagents like HBTU or HATU, is added to form a peptide bond.

- Repetition: The deprotection and coupling cycles are repeated for each amino acid in the sequence: Phe1 (Phenylalanine) and Ser2 (Serine), along with the remaining residues.

- Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin using a cleavage cocktail (commonly trifluoroacetic acid, TFA, with scavengers like water, triisopropylsilane, and ethanedithiol).

- Purification: The crude peptide is purified via preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Purification and Characterization

Post-synthesis, the peptide undergoes:

- RP-HPLC: To achieve high purity (>95%), ensuring removal of truncated sequences and synthesis by-products.

- Mass Spectrometry (MS): Confirming molecular weight and sequence integrity.

- Amino Acid Analysis: To verify composition.

Optimization of Synthesis Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Coupling Reagent | HBTU, HATU | Ensures efficient amino acid coupling |

| Solvent | DMF, DMSO | Solubilizes amino acids and reagents |

| Temperature | Room temperature to 50°C | Higher temperatures can accelerate reactions but risk racemization |

| Deprotection Time | 15-30 min | Ensures complete removal of Fmoc group |

| Cleavage Conditions | TFA with scavengers | Typically 2-3 hours at room temperature |

Research Findings:

Optimization studies suggest that using HATU with DIPEA as a base in DMF yields high coupling efficiency and minimal racemization, critical for peptide bioactivity consistency.

Post-Synthesis Modifications and Validation

Trifluoroacetate Salt Formation

TRAP-6 is often obtained as a trifluoroacetate salt to enhance solubility and stability, achieved by dissolving the peptide in TFA and lyophilization.

Quality Control

- HPLC analysis confirms purity.

- Mass spectrometry verifies molecular weight.

- Peptide stability is maintained by storage at -20°C under desiccation.

Alternative Methods and Innovations

Microwave-Assisted SPPS

Recent advances include microwave-assisted peptide synthesis, which reduces reaction times and improves coupling efficiency, especially for longer or more complex peptides like TRAP-6.

Recombinant Expression (Limited)

While recombinant techniques are common for larger proteins, peptide synthesis remains the gold standard for TRAP-6 due to its small size and the need for precise sequence control.

Data Tables and Research Discoveries

Chemical Reactions Analysis

Types of Reactions

(Phe1,ser2)-thrombin receptor activator peptide 6 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfone derivatives.

Reduction: Formation of free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(Phe1,ser2)-thrombin receptor activator peptide 6 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigates the role of PAR1 in cellular signaling and physiological processes.

Medicine: Explores potential therapeutic applications in coagulation disorders, cancer, and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR1

Mechanism of Action

(Phe1,ser2)-thrombin receptor activator peptide 6 exerts its effects by binding to and activating PAR1. This activation triggers a cascade of intracellular signaling events, leading to various cellular responses. The peptide mimics the action of thrombin, which cleaves and activates PAR1, resulting in the activation of downstream signaling pathways involved in hemostasis, thrombosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar PAR1 Agonists and Antagonists

Structural and Functional Comparison of PAR1 Agonists

Key Findings:

- TRAP-6 vs. SFLLRN : TRAP-6 achieves full PAR1 activation without proteolysis, unlike the native SFLLRN sequence, which requires thrombin cleavage .

- Potency : Peptide 56 (EC50: 0.01 µM) outperforms TRAP-6 due to optimized hydrophobic and charged residues (e.g., Cha, p-F-Phe) .

- Binding Specificity : TRAP-6’s deep binding mode stabilizes PAR1’s active conformation via interactions with Y360 and E347, a feature absent in shorter agonists like SFLLRN .

Comparison with PAR1 Antagonists

Key Findings:

- Mechanism : Vorapaxar inhibits PAR1 by stabilizing its inactive state, whereas TRAP-6 activates via agonist-induced conformational changes .

- Therapeutic Potential: Vorapaxar (FDA-approved) reduces thrombotic events but increases bleeding risk, highlighting the need for selective agonists like TRAP-6 in controlled studies .

Biological Activity

(Phe1,Ser2)-Thrombin receptor activator peptide 6 (TRAP6) is a synthetic hexapeptide that plays a significant role in the activation of proteinase-activated receptor 1 (PAR1), a G protein-coupled receptor that is crucial for various physiological processes including hemostasis and thrombosis. This article explores the biological activity of TRAP6, focusing on its mechanisms of action, experimental findings, and potential applications in research and medicine.

Overview of TRAP6

TRAP6, also known as selective PAR1 agonist, is derived from the N-terminal fragment of PAR1. The peptide sequence is SFLLRN, with specific modifications at positions one and two (Phe and Ser respectively). It serves as a full agonist for PAR1, allowing for controlled studies on platelet activation without relying on endogenous proteases like thrombin .

TRAP6 activates PAR1 through a unique mechanism that involves the tethered ligand model. Upon binding to PAR1, TRAP6 induces conformational changes in the receptor, leading to downstream signaling cascades that promote platelet aggregation and intracellular calcium mobilization. The effective concentration (EC50) for TRAP6 in stimulating platelet aggregation is approximately 0.8 μM .

Key Interactions

- Binding Affinity : Mutagenesis studies have identified critical residues in PAR1 that interact with TRAP6. For instance, amino acids E264 and E260 are essential for effective binding .

- Structural Insights : Molecular modeling approaches have revealed a T-shaped pi-stacking interaction between TRAP6's F2 residue and PAR1's Y360, indicating specific binding dynamics that facilitate receptor activation .

In Vitro Studies

In vitro studies using TRAP6 have demonstrated its ability to induce significant physiological responses:

- Platelet Aggregation : TRAP6 effectively stimulates platelet aggregation, making it a valuable tool for studying thrombotic processes .

- Calcium Mobilization : The peptide promotes intracellular calcium mobilization, which is critical for various cellular functions related to hemostasis .

Case Studies

Several studies have highlighted the biological significance of TRAP6:

- Graft-Versus-Host Disease (GvHD) : Research has shown that TRAP6 can modulate immune responses in allotransplant models by activating GPR15 on T-cells. This activation leads to decreased acute GvHD without impairing graft-versus-tumor efficacy .

- Cardiovascular Research : TRAP6 has been utilized in cardiovascular models to study its effects on platelet function and thrombus formation, providing insights into potential therapeutic applications in cardiovascular diseases .

Data Summary

The following table summarizes key biological activities and experimental findings related to TRAP6:

| Parameter | Value/Observation |

|---|---|

| Peptide Sequence | SFLLRN |

| EC50 for Platelet Aggregation | 0.8 μM |

| Key Interactions | E264, E260 (PAR1); F2 (TRAP6) |

| Physiological Effects | Induces platelet aggregation; calcium mobilization |

| Applications | Thrombosis research; GvHD modulation |

Q & A

Q. What is the molecular mechanism by which TRAP-6 activates PAR1, and how does this differ from thrombin-mediated activation?

TRAP-6 mimics the tethered ligand exposed after thrombin cleaves PAR1's N-terminal domain. Unlike thrombin, which requires proteolytic cleavage to reveal the activating sequence (SFLLRN), TRAP-6 directly binds PAR1's ligand-binding site, inducing conformational changes that trigger G-protein signaling. This bypasses proteolysis, allowing controlled activation in vitro .

Q. What experimental controls are essential when using TRAP-6 to study PAR1 activation in platelet aggregation assays?

Key controls include:

- Negative controls : PAR1 knockout platelets or inhibitors (e.g., SCH79797) to confirm TRAP-6 specificity.

- Positive controls : Thrombin or other PAR1 agonists (e.g., SFLLRN) to validate assay responsiveness.

- Vehicle controls : Solvents (e.g., DMSO) to rule out non-specific effects.

- Concentration gradients : Dose-response curves to establish EC50 values (e.g., TRAP-6 EC50 ≈ 0.8 µM in human platelets) .

Q. How can researchers ensure batch-to-batch consistency in synthetic TRAP-6 for reproducible results?

Request peptide synthesis providers to perform:

- HPLC and mass spectrometry (MS) for purity (>95%).

- Peptide content analysis to standardize concentrations.

- TFA removal validation (<1% residual) for sensitive assays. Documented batch records and third-party validation minimize variability .

Advanced Research Questions

Q. What computational methods are recommended for modeling TRAP-6/PAR1 interactions, and how do they address structural ambiguities?

Integrative approaches combining AlphaFold Multimer (for ab initio predictions) and HADDOCK (for physics-based refinement) improve accuracy. For example:

- Use ESMFold to generate templates for orphan sequences.

- Apply ambiguous interaction restraints (AIRs) to prioritize residues within 5 Å of TRAP-6 (e.g., PAR1 Y350 and TRAP-6 F2).

- Validate models with mutagenesis data (e.g., F2A mutation reduces binding affinity) .

Q. How do mutations in TRAP-6’s Phe2 residue alter PAR1 binding affinity and downstream signaling?

Alanine scanning reveals F2A abolishes PAR1 activation due to disrupted π-stacking with PAR1 Y350. Computational models suggest a perpendicular (T-shaped) interaction critical for stabilizing the active conformation. Functional assays (calcium mobilization, platelet aggregation) confirm F2’s role in signaling efficacy .

Q. How can researchers resolve discrepancies between structural models and mutagenesis data in TRAP-6/PAR1 studies?

- Cross-validate models : Compare AI predictions (e.g., AlphaFold) with cryo-EM or NMR data where available.

- Functional mutagenesis : Test residues implicated in models (e.g., PAR1 D256) for hydrogen-bond networks or allosteric effects.

- Dynamic simulations : Use molecular dynamics to explore shallow vs. deep binding states observed in AFM studies .

Q. What are the limitations of extrapolating in vitro TRAP-6 findings to in vivo PAR1 signaling?

- Species specificity : Murine PAR1 lacks human-like TRAP-6 responsiveness, necessitating transgenic models .

- Systemic effects : TRAP-6 administration in vivo may show dose-dependent vascular or inflammatory side effects absent in isolated cell studies .

- Co-receptor interactions : PAR1 often signals with PAR4 in vivo, complicating TRAP-6’s isolated effects .

Methodological Best Practices

- Dose optimization : Start with TRAP-6 at 1–10 µM for platelet assays, adjusting based on EC50 and cell type .

- Structural validation : Pair computational models with cross-linking mass spectrometry or cryo-EM to resolve binding poses .

- Data interpretation : Contextualize in vitro results with in vivo knock-in models or clinical PAR1 antagonist trials (e.g., vorapaxar) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.